

# Eragidomide (CC-90009) Clinical Trial NCT02848001: Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Eragidomide |           |
| Cat. No.:            | B606532     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated Phase 1 clinical trial NCT02848001 for **Eragidomide** (CC-90009). The content is structured to address potential questions arising from the trial's outcome and to provide available data and experimental context.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the NCT02848001 clinical trial?

A1: The Phase 1 clinical trial NCT02848001, which evaluated the safety and efficacy of **Eragidomide** in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS), was terminated primarily due to a lack of efficacy observed in the short-term acute phase of the study.[1] Some sources also indicate that the discontinuation of the drug's development was a result of a combination of this lack of efficacy and changes in the business objectives of the sponsor, Celgene.[2]

Q2: Were there any safety concerns that led to the trial's termination?

A2: While the trial was terminated for lack of efficacy, dose-limiting toxicities (DLTs) were reported at higher dose levels (2.4 mg to 3.6 mg).[3] These included hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade.[3] However, the primary reason cited for termination was not safety, but the insufficient anti-leukemic activity observed.



Q3: What is the mechanism of action of Eragidomide?

A3: **Eragidomide** (CC-90009) is a first-in-class small molecule that acts as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex. It selectively targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and subsequent proteasomal degradation.[4] The degradation of GSPT1 disrupts protein translation, leading to apoptosis in cancer cells.

Q4: Was any clinical activity observed before the trial was terminated?

A4: Yes, preliminary results from the dose-finding phase of the study indicated some anti-leukemic activity. Evidence of on-target activity, such as the degradation of GSPT1, and decreases in bone marrow and/or peripheral blasts were observed in patients treated with ≥1.2 mg of **Eragidomide**. However, this activity was not deemed sufficient to warrant continuation of the trial.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data available from the initial phase of the NCT02848001 trial, as of a May 15, 2019 data cutoff.



| Parameter                                               | Value                                             |  |
|---------------------------------------------------------|---------------------------------------------------|--|
| Patient Population                                      |                                                   |  |
| Total Patients Treated                                  | 45                                                |  |
| Median Age (Range)                                      | 66 years (27-81)                                  |  |
| Male Patients                                           | 73%                                               |  |
| Refractory to Last Therapy                              | 80%                                               |  |
| Refractory to All Prior Therapy                         | 38%                                               |  |
| Secondary AML                                           | 31%                                               |  |
| Dosing and Schedules                                    |                                                   |  |
| Dose Levels                                             | 0.3 mg to 3.6 mg                                  |  |
| Dosing Schedule 1                                       | Days 1-5 of a 28-day cycle (35 patients)          |  |
| Dosing Schedule 2                                       | Days 1-3 and 8-10 of a 28-day cycle (10 patients) |  |
| Safety and Tolerability                                 |                                                   |  |
| Patients with ≥1 Serious TEAE                           | 80%                                               |  |
| Most Common Serious TEAE                                | Infections (47%)                                  |  |
| TEAEs Leading to Discontinuation                        | 4% (2 patients)                                   |  |
| Dose Interruptions due to TEAEs                         | 27% (12 patients)                                 |  |
| Dose Reductions due to TEAEs                            | 4% (2 patients)                                   |  |
| Efficacy                                                |                                                   |  |
| Patients Discontinuing due to PD or Lack of<br>Efficacy | 60% of those who discontinued (24 out of 40)      |  |

TEAE: Treatment-Emergent Adverse Event; PD: Progressive Disease

# **Experimental Protocols**



### Study Design

The NCT02848001 study was a Phase 1, multicenter, open-label, dose-escalation trial.

- Part A (Dose Escalation): This part of the study aimed to evaluate the safety and tolerability
  of escalating doses of Eragidomide in patients with relapsed or refractory AML. A modified
  3+3 design was used to determine the maximum tolerated dose (MTD) and the
  recommended Phase 2 dose (RP2D).
- Part B (Expansion): This planned expansion phase was intended to further evaluate the safety and efficacy of **Eragidomide** at or below the MTD in specific patient cohorts to confirm the RP2D. This part of the trial was not fully executed due to the early termination.

**Treatment Administration** 

**Eragidomide** was administered intravenously daily according to the specified schedules in 28-day cycles.

#### **Outcome Measures**

- Primary Outcome Measures: To determine the incidence of dose-limiting toxicities and to establish the MTD.
- Secondary Outcome Measures: To characterize the pharmacokinetic profile of Eragidomide (including Cmax, AUC, and tmax) and to assess the preliminary anti-leukemic activity based on the International Working Group (IWG) response criteria for AML and MDS.

## **Visualizations**

Signaling Pathway of Eragidomide





Click to download full resolution via product page

Caption: Mechanism of action of **Eragidomide**.



#### Experimental Workflow of NCT02848001



Click to download full resolution via product page

Caption: High-level workflow of the NCT02848001 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. News eragidomide (CC-90009) LARVOL VERI [veri.larvol.com]
- 2. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ashpublications.org [ashpublications.org]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eragidomide (CC-90009) Clinical Trial NCT02848001: Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606532#why-was-the-eragidomide-clinical-trial-nct02848001-terminated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com